The synthesis of NecroX-7 involves several chemical reactions that yield the final product. While specific details of the synthetic pathway are proprietary, it is known that the compound belongs to the indole class of chemicals, which are synthesized through various methods including cyclization reactions and functional group modifications.
The synthesis typically requires starting materials that are readily available in chemical supply chains. Techniques such as chromatography may be employed for purification purposes. The final product is usually characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of NecroX-7 includes a tetrahydropyran ring linked to an indole moiety, along with a dioxothiomorpholine side chain. This unique structure contributes to its biological activity.
The structural formula can be represented as follows:
This formula indicates the presence of multiple functional groups that facilitate its interaction with biological targets, particularly in inhibiting necrosis-related pathways .
NecroX-7's primary mechanism involves inhibiting the release of high-mobility group box 1 protein during necrotic events. It has been shown to reduce oxidative stress-induced necrosis in various cellular models.
In vitro studies have demonstrated that NecroX-7 can significantly decrease levels of reactive oxygen species in treated cells, thereby protecting against oxidative damage. The compound's efficacy has been validated through assays measuring cell viability and inflammatory cytokine production following exposure to necrotic stimuli .
The mechanism of action for NecroX-7 involves several key processes:
Studies have shown that treatment with NecroX-7 leads to significant reductions in markers such as interleukin-1 beta and tumor necrosis factor-alpha in various models of inflammation and ischemia-reperfusion injury .
NecroX-7 appears as a crystalline solid at room temperature. Its solubility profile indicates a moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile suggests that it can participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms within its structure .
NecroX-7 has been investigated for various applications, including:
NecroX-7 (cyclopentylamino carboxymethylthiazolylindole), initially developed by LG Life Sciences and later investigated by MitoImmune Therapeutics, emerged from targeted efforts to address pathological necrosis driven by oxidative stress and sterile inflammation. Its design rationale centered on mitigating mitochondrial dysfunction—a hallmark of ischemia-reperfusion injury (IRI), graft-versus-host disease (GVHD), and neurodegenerative disorders. Early preclinical work established its dual functionality as a reactive oxygen species (ROS) scavenger and inhibitor of damage-associated molecular patterns (DAMPs), specifically high-mobility group box 1 protein (HMGB1) release [1] [5].
The compound’s efficacy was first validated in hepatic IRI models. In canine studies, intravenous NecroX-7 (1.5–13 mg/kg) administered before ischemia significantly reduced serum transaminases, histopathological damage, and HMGB1 levels. These effects demonstrated dose-dependent cytoprotection, positioning NecroX-7 as a candidate for organ transplantation support [5]. Subsequent research expanded to immune-mediated pathologies. In murine acute GVHD, NecroX-7 (0.1–0.3 mg/kg) attenuated mortality by 40–60%, concurrently suppressing HMGB1-driven inflammation and rebalancing T-cell responses [1].
Later studies explored neurological applications. In temporal lobe epilepsy models, post-seizure NecroX-7 administration reduced hippocampal neuronal death by 50–70%, highlighting its potential in central nervous system disorders [4]. The compound’s transition to clinical evaluation was marked by a Phase I trial (NCT03196804), confirming tolerability and dose-proportional pharmacokinetics in humans [3] [6].
Table 1: Key Preclinical Milestones in NecroX-7 Development
Disease Model | Findings | Reference |
---|---|---|
Hepatic Ischemia-Reperfusion (Canine) | Dose-dependent reduction in ALT/AST, HMGB1 suppression, diminished histopathological injury | [5] |
Acute GVHD (Murine) | 40–60% survival increase; HMGB1 inhibition; regulatory T-cell expansion | [1] |
Temporal Lobe Epilepsy (Murine) | 50–70% reduction in neuronal necroptosis; attenuated neuroinflammation | [4] |
Myocardial Infarction (Rat) | ROS scavenging; mitochondrial membrane stabilization; reduced infarct size | [3] [8] |
NecroX-7 belongs to the indole-derived NecroX series, distinguished from apoptosis-focused therapies by targeting regulated necrosis pathways—necroptosis, ferroptosis, and pyroptosis. Unlike kinase inhibitors (e.g., necrostatins targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1), NecroX-7 operates primarily via mitochondrial stabilization and DAMP interception, offering broader anti-inflammatory effects [2] [6].
Its chemical structure features a thiomorpholine dioxide core and cyclopentylindole moieties, enabling potent electron transfer to neutralize mitochondrial ROS and reactive nitrogen species (RNS). This contrasts with compounds like necrostatin-1 (allosteric Receptor-Interacting Serine/Threonine-Protein Kinase 1 inhibitors) or ferrostatins (lipid peroxidation blockers), which target single nodal points in necrosis cascades [2] [7].
Functionally, NecroX-7 is classified as a multimodal necrosis modulator for three reasons:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: